molecular formula C11H10N2O3S B1302218 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid CAS No. 165682-75-7

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1302218
CAS No.: 165682-75-7
M. Wt: 250.28 g/mol
InChI Key: FRHNAQQUMBLASW-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of 4-methoxyaniline with thioamide derivatives under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 4-methoxyaniline are heated together in the presence of a suitable catalyst. The reaction conditions often involve temperatures ranging from 100°C to 150°C and may require solvents such as ethanol or dimethylformamide to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]thiazole
  • 2-[(4-methoxyphenyl)amino]-1,3-thiazole-5-carboxylic Acid
  • 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxamide

Uniqueness

2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNAQQUMBLASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220658
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165682-75-7
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165682-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Methoxy-phenylamino)-thiazole-4-carboxylic acid (237 mg) was prepared according to General Procedure B using (4-methoxy-phenyl)-thiourea (182 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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